1-(tert-Butyldimethylsilyloxy)-1-methoxyethene
Overview
Description
1-(tert-Butyldimethylsilyloxy)-1-methoxyethene is an organic compound that features a tert-butyldimethylsilyloxy group and a methoxy group attached to an ethene backbone. This compound is often used in organic synthesis due to its unique reactivity and stability, particularly in the protection of hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene typically involves the reaction of tert-butyldimethylsilyl chloride with an appropriate alcohol in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The key steps involve the silylation of alcohols followed by purification processes to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyldimethylsilyloxy)-1-methoxyethene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, chromium trioxide (CrO3)
Reducing agents: H2/Ni, H2/Rh, LiAlH4, NaBH4
Nucleophiles: RLi, RMgX, RCuLi, enolates
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield ketones or carboxylic acids, while reduction reactions can produce alcohols or alkanes .
Scientific Research Applications
1-(tert-Butyldimethylsilyloxy)-1-methoxyethene has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: The compound can be used in the synthesis of biologically active molecules and natural products.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene primarily involves the formation and cleavage of the silyl ether bond. The tert-butyldimethylsilyloxy group provides stability to the molecule, protecting sensitive hydroxyl groups during synthetic transformations. The cleavage of the silyl ether bond can be achieved using fluoride ions, which attack the silicon center, leading to the formation of a pentavalent silicon intermediate and subsequent release of the protected alcohol .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ethers: Less hydrolytically stable compared to tert-butyldimethylsilyl ethers.
Triisopropylsilyl ethers: More sterically hindered, providing greater stability but requiring harsher conditions for cleavage.
tert-Butyldiphenylsilyl ethers: Offer a balance between stability and ease of cleavage.
Uniqueness
1-(tert-Butyldimethylsilyloxy)-1-methoxyethene is unique due to its optimal balance of stability and reactivity. The tert-butyldimethylsilyloxy group is significantly more hydrolytically stable than trimethylsilyl groups, making it a preferred choice for protecting hydroxyl groups in various synthetic applications .
Properties
IUPAC Name |
tert-butyl-(1-methoxyethenoxy)-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2Si/c1-8(10-5)11-12(6,7)9(2,3)4/h1H2,2-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCCWXJGWMGZAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404306 | |
Record name | 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77086-38-5 | |
Record name | 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene a useful reagent in organic synthesis?
A1: this compound acts as a nucleophilic reagent that readily reacts with electrophiles. This reactivity stems from the electron-donating nature of the methoxy and tert-butyldimethylsilyloxy groups, which increase the electron density at the double bond. This makes it particularly useful in reactions with ketones and aldehydes. For example, [] it reacts with cyclopentenone derivatives to yield intermediates used in the synthesis of cyclopentano-monoterpene lactones, naturally occurring compounds with potential biological activity.
Q2: Can you elaborate on the role of this compound in the synthesis of cyclopentano-monoterpene lactones?
A2: In a study focusing on the synthesis of cyclopentano-monoterpene lactones [], this compound was used in a key step involving direct substitution of a hydroxyl group in a cyclopentenone derivative. This reaction introduces a new carbon-carbon bond and sets the stage for the formation of the lactone ring, a crucial structural feature of these natural products.
Q3: Are there any reported limitations or challenges associated with using this compound in synthesis?
A3: While the provided research articles do not explicitly discuss limitations, it's important to note that working with organometallic reagents like n-butyllithium, which is often used in conjunction with this compound [], requires careful handling and specific reaction conditions due to their reactivity. Additionally, the presence of the tert-butyldimethylsilyl protecting group might necessitate specific deprotection steps in the synthesis, which could influence the overall efficiency of the synthetic route.
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